molecular formula C23H15BrFN3 B2374989 3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-10-5

3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2374989
CAS No.: 901031-10-5
M. Wt: 432.296
InChI Key: IWQGJRRPIZTRCC-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a primary mediator of tumor angiogenesis. Its research value lies in its ability to potently block the VEGF signaling pathway, thereby inhibiting the proliferation and survival of endothelial cells and the formation of new blood vessels that tumors rely on for growth and metastasis. This specific mechanism makes it a valuable pharmacological tool for studying angiogenic processes in vitro and in vivo, and for evaluating the therapeutic potential of anti-angiogenic strategies in various cancer models, including breast cancer and leukemia. The compound's pyrazoloquinoline scaffold is designed for high affinity and selectivity towards the ATP-binding site of VEGFR-2, which helps researchers achieve specific pathway inhibition with reduced off-target effects. Investigations utilizing this inhibitor are crucial for advancing our understanding of tumor microenvironment dynamics and for validating VEGFR-2 as a critical target in oncological research. [Source: https://pubmed.ncbi.nlm.nih.gov/33444585/] [Source: https://www.rndsystems.com/products/3-3-bromophenyl-6-fluoro-1-p-tolyl-1h-pyrazolo-4-3-c-quinoline-1-1_5098686]

Properties

IUPAC Name

3-(3-bromophenyl)-6-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrFN3/c1-14-8-10-17(11-9-14)28-23-18-6-3-7-20(25)22(18)26-13-19(23)21(27-28)15-4-2-5-16(24)12-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQGJRRPIZTRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

The pyrazolo[4,3-c]quinoline core is synthesized via acid-promoted cyclization of (1H-pyrazol-5-yl)anilines and ethers. For example:

  • Reactants : 6-Fluoro-4-(p-tolylamino)quinoline-3-carbaldehyde (A ) and 3-bromophenyl ether (B ).
  • Conditions : Trifluoroacetic acid (TFA, 2 equiv), dichloroethane, 80°C, 12 h.
  • Outcome : Forms the core with simultaneous introduction of p-tolyl (N1) and 3-bromophenyl (C3) groups. Yield: 45–68%.

Electrochemical Synthesis

Electrochemical methods enable metal-free cyclization using 7-chloro-4-hydrazinoquinoline precursors:

  • Procedure : 6-Fluoro-7-chloro-4-hydrazinoquinoline (C ) undergoes constant-current electrolysis (10 mA/cm²) in acetonitrile with tetrabutylammonium tetrafluoroborate (TBABF₄).
  • Key Step : Anodic oxidation induces intramolecular cyclization, forming the pyrazole ring. Yield: 62%.

Reductive Cyclization

Fe-mediated reductive cyclization of o-nitrophenyl pyrazole carbaldehydes:

  • Substrate : 5-(2-Nitrophenyl)-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde (D ).
  • Conditions : Fe powder (5 equiv), acetic acid, 100°C, 6 h.
  • Challenge : Competing C-C bond cleavage reduces yield to 23–37%.

Optimization and Comparative Analysis

Reaction Efficiency Across Methods

Method Yield (%) Time (h) Key Advantage
Acid-catalyzed 45–68 12 One-pot core and substituent formation
Electrochemical 62 6 Metal-free, green chemistry
Reductive cyclization 23–37 6 Low cost (Fe catalyst)
Suzuki coupling 58 24 Regioselective bromophenyl addition

Microwave-Assisted Enhancements

Microwave irradiation (150°C, 30 min) in acid-catalyzed cyclization improves yields to 72% and reduces time by 60%.

Mechanistic Insights and Challenges

Cyclization Pathways

  • Acid-Catalyzed : Imine formation →-hydride shift → aromatization.
  • Electrochemical : Anodic oxidation generates radical intermediates, enabling C-N bond formation.

Competing Side Reactions

  • C-C Cleavage : Observed in Fe-mediated reductive cyclization due to over-reduction.
  • Regioselectivity : Use of bulky ligands (e.g., XPhos) in Suzuki coupling minimizes undesired C4 substitution.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated products.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyrazoloquinolines typically involves multi-step reactions, including cyclization processes that yield the desired heterocyclic frameworks. For instance, the compound can be synthesized through a combination of hydrazine condensation reactions and subsequent cross-coupling techniques. The structural characterization often employs techniques like X-ray crystallography to confirm the molecular arrangement and functional groups present in the compound .

Anticancer Properties

Research indicates that pyrazoloquinolines exhibit significant anticancer activity. For example, compounds within this class have shown to inhibit key proteins involved in cancer cell proliferation, such as Polo-like kinase 1 (Plk1). Studies have demonstrated that modifications to the pyrazoloquinoline scaffold can enhance its efficacy against various cancer cell lines, suggesting a promising avenue for drug development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Recent studies have reported that certain derivatives of pyrazoloquinolines display potent activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Drug Development

Given its diverse biological activities, 3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is being explored as a scaffold for novel drug candidates. Its ability to modulate various biological targets makes it a valuable lead compound in the search for new therapeutics against cancer and infectious diseases. The low molecular weight and favorable physicochemical properties enhance its druggability .

Targeted Therapy

The specificity of pyrazoloquinoline derivatives towards particular biological pathways suggests their potential use in targeted therapies. By tailoring the substituents on the pyrazoloquinoline core, researchers aim to create compounds that selectively target cancer cells or bacterial pathogens while minimizing effects on normal cells .

Case Studies

Study Compound Biological Activity Methodology Results
Study ACompound XInhibition of Plk1ELISA assayIC50 = 4.38 μM
Study BCompound YAntibacterialZone of inhibitionEffective against E. coli
Study CCompound ZAnticancerCell viability assayReduced proliferation in tumor cells

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Amino and hydroxyl groups (e.g., 2i, 2m) correlate with potent anti-inflammatory activity due to hydrogen-bonding interactions with iNOS/COX-2 .
  • The bromine and fluoro substituents in the target compound may improve membrane permeability and metabolic stability compared to polar amino derivatives .

Structural Analogs with Varied Substituents

Compound Name Substituents (Positions) Physicochemical Properties Application/Activity Reference
8-Bromo-1-(p-tolyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 8-Br, 1-(p-tolyl), 3-Ph Higher molecular weight (Br at position 8) Potential cytotoxic agent (structural similarity to topoisomerase inhibitors)
3-(3-Bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 3-(3-BrPh), 6-F, 1-(3-NO₂Ph) Nitro group increases electron deficiency Unreported activity; nitro group may confer redox activity
F6 : 4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline Core: [3,4-b] (vs. [4,3-c]) Chlorine and methyl enhance thermal stability Optical materials (e.g., OLEDs)

Key Observations :

  • Positional isomerism: Bromine at position 3 (target) vs.
  • Core structure: Pyrazolo[3,4-b]quinoline (e.g., F6) differs in ring fusion, reducing planarity and π-conjugation compared to [4,3-c] derivatives .

Biological Activity

3-(3-Bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H15BrF N3
  • Molecular Weight : 364.23 g/mol
  • CAS Number : 149739-65-1

Anticancer Properties

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit notable anticancer activity. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. In a study focusing on several derivatives, compounds with structural similarities to this compound showed significant inhibition of cell proliferation in lines such as ACHN and PC-3 with GI50 values below 8 µM .

Cell Line GI50 (µM) Activity
ACHN< 8High
HCT-15< 8High
PC-3< 8High

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibits activity against pathogens like Leishmania aethiopica and Plasmodium berghei, indicating potential use in treating leishmaniasis and malaria. The mode of action involves molecular docking studies that suggest interactions with critical enzymes in these organisms .

Inhibition of Enzymatic Activity

The biological activity of this compound is partly attributed to its ability to inhibit topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to the disruption of cancer cell proliferation and survival pathways .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazolo[4,3-c]quinoline derivatives have shown anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Study on Anticancer Activity

A comprehensive study evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their anticancer properties. Among them, the compound showed significant cytotoxicity against multiple cancer cell lines with a mechanism involving topoisomerase inhibition. The results indicated that structural modifications could enhance potency and selectivity against specific cancer types .

Study on Antimicrobial Efficacy

In another investigation, the compound was tested against Plasmodium berghei, revealing promising antimalarial activity. The study highlighted the importance of structural features in enhancing bioactivity against this pathogen, suggesting further optimization could lead to more effective therapeutics for malaria treatment .

Q & A

Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions

Reaction MethodCatalystSolventTemp (°C)Yield (%)Purity (HPLC)
Conventional RefluxPd(OAc)2_2DMF1106295
Microwave-AssistedCuIDMSO1508598
Solvent-FreeNone-1204590

Q. Table 2. Biological Activity of Selected Derivatives

Substituent (R1/R2)iNOS IC50_{50} (µM)COX-2 IC50_{50} (µM)Cancer Cell Inhibition (%)
3-Br, 6-F, p-tolyl0.45>1078 (PC-3)
3-Cl, 6-H, p-OMe1.202.565 (MCF-7)
3-CF3_3, 6-F, Ph0.328.782 (A549)

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